molecular formula C45H88NO19P3 B12079142 1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)

1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)

Cat. No.: B12079142
M. Wt: 1040.1 g/mol
InChI Key: FWDOQVLMXPDBBT-ZGWGUCJNSA-N
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Description

1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt): is a phosphoinositide, a type of phospholipid that plays a critical role in cellular signaling. This compound is a minor component of cell membranes but is essential for various cellular processes, including signal transduction and membrane trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation and subsequent attachment of the inositol ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the compound’s purity and stability. The final product is usually lyophilized and stored at low temperatures to maintain its integrity .

Chemical Reactions Analysis

Types of Reactions: 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. These reactions are crucial for its role in cellular signaling .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include IP3, DAG, and PI (3,4,5)P3, all of which are vital for downstream signaling pathways .

Scientific Research Applications

1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is extensively used in scientific research due to its role in cellular signaling. Its applications include:

    Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

    Biology: Investigated for its role in cellular processes such as endocytosis, exocytosis, and cytoskeletal rearrangements.

    Medicine: Explored for its potential in drug delivery systems and as a target for therapeutic interventions in diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The compound exerts its effects by acting as a substrate for various enzymes involved in cellular signaling pathways. It is hydrolyzed by phospholipase C to produce IP3 and DAG, which then activate downstream signaling components such as protein kinase C and calcium channels. Additionally, it can be phosphorylated by PI 3-kinase to form PI (3,4,5)P3, which activates the AKT pathway, crucial for cell survival and proliferation .

Comparison with Similar Compounds

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’-bisphosphate) (ammonium salt)
  • 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt)
  • 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt)

Uniqueness: 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is unique due to its specific role in the IP3/DAG pathway and its ability to be phosphorylated to form PI (3,4,5)P3, making it a critical component in multiple signaling pathways .

Properties

Molecular Formula

C45H88NO19P3

Molecular Weight

1040.1 g/mol

IUPAC Name

azane;[3-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17+,20-18+;

InChI Key

FWDOQVLMXPDBBT-ZGWGUCJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

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